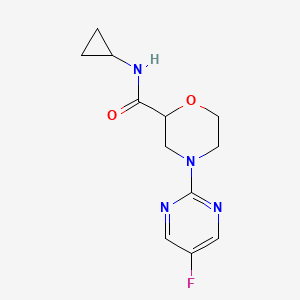

N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide

Description

N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide is a synthetic small molecule characterized by a morpholine ring substituted with a 5-fluoropyrimidin-2-yl group at the 4-position and a cyclopropyl carboxamide moiety at the 2-position. Its molecular formula is inferred as C₁₂H₁₅FN₄O₂, with a molecular weight of 266.28 g/mol (estimated based on structural analogs in ).

Properties

IUPAC Name |

N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPMIYWCVVUSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine-2-Carboxamide Core Synthesis

The morpholine ring is constructed via cyclization reactions. A common precursor is 2-chloroacetic acid, which undergoes nucleophilic substitution with ethanolamine derivatives. For example, reacting 2-chloroacetamide with ethanolamine in the presence of potassium carbonate (K₂CO₃) yields morpholine-2-carboxamide. Alternative routes employ ring-closing metathesis (RCM) using Grubbs catalysts, though this method is less prevalent due to cost constraints.

Fluoropyrimidine Coupling

The 5-fluoropyrimidin-2-yl group is introduced via nucleophilic aromatic substitution (NAS) or palladium-mediated cross-coupling. A representative method involves reacting 2-chloro-5-fluoropyrimidine with the morpholine-2-carboxamide intermediate in dimethylformamide (DMF) at 90°C for 12 hours.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal yields are obtained in polar aprotic solvents like DMF or 1,4-dioxane, which stabilize transition states in NAS reactions. Elevated temperatures (80–110°C) are critical for overcoming kinetic barriers, particularly in cyclopropanation steps. Microwave-assisted synthesis reduces reaction times from hours to minutes; for example, a 10-minute irradiation at 110°C achieves 85% yield in Suzuki couplings.

Catalytic Systems

Palladium catalysts dominate cross-coupling steps:

Purification Techniques

Chromatography (silica gel or reverse-phase HPLC) is essential for isolating high-purity product. Acid-base extraction removes unreacted starting materials, particularly in steps involving amine intermediates.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Patented methods describe tubular reactors for large-scale morpholine ring formation. Key advantages include:

Green Chemistry Innovations

Recent advances emphasize solvent recycling and catalyst recovery:

-

Ionic Liquid Media : Replace DMF with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), achieving 90% solvent reuse.

-

Heterogeneous Catalysts : Palladium-on-carbon (Pd/C) facilitates easy filtration and reuse for up to 5 cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids under strong oxidizing conditions.

-

Reduction: : Reduction reactions can target the fluoropyrimidine moiety, potentially converting it to the corresponding dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluoropyrimidine ring, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Amines, thiols, alkoxides

Major Products

Oxidation Products: Cyclopropyl ketones, carboxylic acids

Reduction Products: Dihydropyrimidine derivatives

Substitution Products: Amino- or thio-substituted pyrimidines

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

CPFM has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the 5-fluoropyrimidine moiety is known for its role in disrupting nucleic acid synthesis, which is critical in rapidly dividing cancer cells .

Antiviral Properties:

Research has also highlighted the antiviral potential of CPFM. The compound's structural characteristics may allow it to interfere with viral replication mechanisms, making it a candidate for further exploration in the treatment of viral infections.

Targeting P2X7 Receptors:

Another significant application is the modulation of P2X7 receptors, which are implicated in various pathological conditions, including inflammation and cancer. CPFM and its derivatives have shown promise in binding to these receptors, potentially leading to new therapeutic strategies for diseases linked to P2X7 receptor activity .

Agricultural Applications

Herbicide Development:

The unique structure of CPFM positions it as a potential herbicide candidate. Its ability to inhibit certain biochemical pathways in plants can be exploited to develop selective herbicides that target specific weeds while minimizing damage to crops .

Pesticide Formulations:

In addition to herbicides, CPFM may be incorporated into pesticide formulations aimed at controlling pest populations without harming beneficial insects or the environment. Its efficacy and safety profile are areas of ongoing research .

Synthesis and Characterization

CPFM can be synthesized through various chemical reactions involving morpholine derivatives and fluorinated pyrimidines. The synthesis process typically includes:

- Formation of the Morpholine Ring: Starting from readily available precursors.

- Introduction of the Cyclopropyl Group: Utilizing cyclopropyl halides or similar reagents.

- Fluorination: Achieved through electrophilic fluorination methods to introduce the fluorine atom into the pyrimidine ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of CPFM .

Biological Properties

The biological properties of CPFM have been assessed through various assays:

- Cytotoxicity Tests: Evaluating its effects on different cancer cell lines.

- Antiviral Assays: Testing against known viral strains to determine efficacy.

- In Vivo Studies: Animal models are used to assess pharmacokinetics and toxicity profiles.

These studies are crucial for understanding the compound's therapeutic window and potential side effects .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoropyrimidine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The cyclopropyl group may enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide ()

- Molecular Formula : C₁₂H₁₆N₄O₂

- Molecular Weight : 248.28 g/mol

- Key Differences : Replaces the 5-fluoropyrimidin-2-yl group with pyrazin-2-yl.

- Pyrazine’s nitrogen-rich aromatic system may alter solubility and target binding compared to fluoropyrimidine. Lower molecular weight (248.28 vs. 266.28) suggests differences in pharmacokinetic properties like diffusion rates .

Compound 11 (N-cyclopropyl-4-(4-(N,N-dimethylsulfamoyl)benzyl)-3-methyl-1H-pyrrole-2-carboxamide) ()

- Molecular Formula: Not explicitly provided, but inferred to include a benzyl-sulfamoyl group.

- Key Differences : Features a benzyl-sulfamoyl substituent instead of a heteroaromatic ring.

- Synthesis yield: 23%, indicating moderate efficiency in preparation .

N-[4-(pyrimidin-2-yloxy)phenyl]acetamide ()

- Key Differences : Contains a pyrimidin-2-yloxy group linked to an acetamide scaffold.

- Implications :

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Fluorine Impact : The 5-fluoropyrimidin-2-yl group in the target compound likely enhances metabolic stability and target binding via fluorine’s electronegativity, a feature absent in the pyrazine analog .

Synthetic Feasibility : Compounds with bulkier substituents (e.g., Compound 11) show lower yields (23–35%), suggesting steric hindrance or reactivity challenges, which may apply to the target compound’s synthesis .

Solubility and Bioavailability : Morpholine derivatives generally exhibit improved solubility due to the oxygen atom in the ring. However, the fluoropyrimidine group may increase lipophilicity compared to pyrazine or pyrimidin-2-yloxy analogs .

Biological Activity

N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide (CPFM) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its efficacy against various biological targets. This article reviews the biological activity of CPFM, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15FN4O2

- Molecular Weight : 266.27 g/mol

- CAS Number : 2640953-50-8

- IUPAC Name : this compound

Synthesis and Characterization

The synthesis of CPFM involves the reaction of cyclopropyl amines with 5-fluoropyrimidine derivatives under specific conditions. Various characterization techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

CPFM has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies indicate that CPFM exhibits significant cytotoxicity against L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism of action appears to involve the inhibition of key metabolic pathways essential for cell growth and survival .

The biological activity of CPFM can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : CPFM has been found to modulate protein kinases, which play critical roles in cell signaling pathways related to cancer progression .

- Apoptosis Induction : Studies suggest that CPFM may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased caspase activity .

Case Studies

- Leukemia Cell Studies : In a controlled laboratory setting, CPFM was tested against various leukemia cell lines. The results demonstrated a dose-dependent inhibition of cell viability, highlighting its potential as an anticancer agent.

- Solid Tumor Models : Preliminary animal studies involving solid tumor models have shown that CPFM can reduce tumor size significantly compared to controls, suggesting systemic efficacy in vivo.

Toxicity and Safety

While CPFM exhibits potent biological activity, toxicity studies are crucial for understanding its safety profile. Current data indicate that at therapeutic doses, CPFM does not exhibit significant toxicity; however, further studies are warranted to evaluate long-term effects and potential side effects in clinical settings .

Applications in Research and Industry

CPFM's unique properties make it a valuable compound for:

- Drug Development : As a lead compound for developing new anticancer therapies.

- Biochemical Research : To explore the role of specific kinases in cancer biology.

Q & A

Basic: What synthetic routes are reported for N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide, and how are intermediates characterized?

Answer:

The compound is typically synthesized via multi-step protocols involving:

- Step 1: Coupling of a fluoropyrimidine core with morpholine derivatives under Pd-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Step 2: Introduction of the cyclopropylamide group via nucleophilic substitution or amide bond formation using cyclopropylamine in the presence of coupling agents like HATU or EDCI .

- Characterization:

- Purity: HPLC (>98% purity thresholds) .

- Structural Confirmation: 1H/13C NMR (chemical shifts for fluoropyrimidine protons at δ 8.2–8.6 ppm), ESI-MS (m/z calculated for C14H17FN4O2: 316.13), and LCMS .

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

Answer:

- NMR Spectroscopy: Key for confirming stereochemistry and regioselectivity. For example, the morpholine ring protons appear as distinct multiplet signals (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight with <2 ppm error .

- X-ray Crystallography: Resolves ambiguities in solid-state conformation (e.g., piperazine-carboxamide analogs in show monoclinic P21/c symmetry, a=9.992 Å, β=92.5°) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. Mitigation strategies include:

- Metabolic Profiling: Use liver microsomes or hepatocytes to identify unstable metabolites (e.g., fluoropyrimidine oxidation) .

- Orthogonal Assays: Compare enzyme inhibition (IC50) with cell-based assays (e.g., Jak/Stat pathway inhibition in AZD1480 analogs ).

- Physicochemical Optimization: Adjust logP (target 2–4) via substituent modifications to enhance membrane permeability .

Advanced: What computational methods are suitable for predicting target binding modes of this compound?

Answer:

- Molecular Docking: Use programs like AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases or GPCRs). For example, morpholine oxygen often forms hydrogen bonds with catalytic lysine residues .

- MD Simulations: Run 100-ns trajectories in explicit solvent (AMBER or GROMACS) to assess binding stability .

- QSAR Models: Corrogate substituent effects (e.g., fluoropyrimidine vs. chloropyrimidine) with activity data from and .

Basic: What solubility and formulation challenges are associated with this compound, and how are they addressed?

Answer:

- Solubility: Poor aqueous solubility (e.g., <10 µM in PBS) due to high logP (~3.5).

- Formulation Solutions:

- Stability: Store at -80°C in anhydrous DMSO to prevent hydrolysis of the carboxamide group .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Answer:

- Core Modifications: Replace 5-fluoropyrimidine with 5-chloro or 5-methyl analogs to assess steric/electronic effects on target binding .

- Morpholine Substitution: Introduce sulfonamide or methyl groups at position 4 to enhance kinase selectivity (e.g., shows sulfonamide derivatives improve affinity for PI3Kδ ).

- Data Integration: Combine IC50 values (e.g., from AZD1480 analogs ) with computational ΔG binding energy calculations .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Toxicity Screening: Conduct Ames tests for mutagenicity and hERG assays for cardiac risk .

- Handling: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of powdered form .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Answer:

- Intermediate Trapping: Use X-ray crystallography to capture transient species (e.g., ’s monoclinic crystal structure resolves bond angles critical for regioselectivity ).

- Electron Density Maps: Compare theoretical (DFT-optimized) vs. experimental structures to validate proposed transition states .

Basic: What are the key regulatory considerations for preclinical studies involving this compound?

Answer:

- GLP Compliance: Validate assays per OECD guidelines (e.g., repeat dose toxicity in rodents) .

- Documentation: Maintain batch records (e.g., HPLC chromatograms, NMR spectra) for regulatory submissions .

Advanced: How can isotopic labeling (e.g., <sup>18</sup>F) aid in pharmacokinetic studies?

Answer:

- Radiotracer Synthesis: Use <sup>18</sup>F-KF/Kryptofix complexes to introduce <sup>18</sup>F at the pyrimidine 5-position (e.g., as in ’s [<sup>18</sup>F]4-fluoro analog ).

- PET Imaging: Track biodistribution in real-time (t1/2 = 109.8 min) to correlate tissue exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.